molecular formula C13H13BrN2 B1525323 5-Bromo-3-methyl-N-(2-methylphenyl)-2-pyridinamine CAS No. 1220038-26-5

5-Bromo-3-methyl-N-(2-methylphenyl)-2-pyridinamine

Cat. No. B1525323
CAS RN: 1220038-26-5
M. Wt: 277.16 g/mol
InChI Key: UILNQUQBCUPZKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-3-methyl-N-(2-methylphenyl)-2-pyridinamine, also known as BM2P or BM2P-Pyridinamine, is a small molecule that has become increasingly popular in scientific research due to its unique properties and potential applications. BM2P is an aromatic heterocyclic compound with a five-membered ring containing three nitrogen atoms and one bromine atom. It is a highly lipophilic molecule and has a high affinity for biological membranes, making it an ideal candidate for drug delivery. BM2P has been studied for its potential use in a variety of areas, including drug delivery, cancer therapy, and as a potential therapeutic agent for neurological diseases.

Scientific Research Applications

Nanotechnology

The compound’s potential for forming stable nanostructures could be investigated, which might have applications in drug delivery systems or the creation of nanoscale sensors.

It’s important to note that all products sold containing this compound are intended for non-medical purposes such as industrial applications or scientific research, and cannot be used for clinical diagnosis or treatment of humans or animals . The applications mentioned above are speculative and based on the general properties of the compound class; actual research may differ based on specific project goals and regulatory guidelines.

properties

IUPAC Name

5-bromo-3-methyl-N-(2-methylphenyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrN2/c1-9-5-3-4-6-12(9)16-13-10(2)7-11(14)8-15-13/h3-8H,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UILNQUQBCUPZKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC2=NC=C(C=C2C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-3-methyl-N-(2-methylphenyl)-2-pyridinamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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